2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid is a synthetic compound classified within the benzodioxepin family. This compound has attracted significant attention due to its potential applications across various scientific disciplines, including chemistry, biology, and medicine. Its unique molecular structure, which features a benzodioxepin ring fused with an acetic acid moiety, contributes to its diverse chemical and biological properties. The compound is identified by the Chemical Abstracts Service number 1785082-21-4, indicating its recognition in chemical databases and literature.
The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid typically involves several key steps:
The molecular structure of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid can be represented as follows:
The structural configuration allows for various interactions at the molecular level, influencing its reactivity and biological activity.
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid is capable of undergoing several chemical reactions:
The following reagents are commonly employed in the reactions involving this compound:
The mechanism of action for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid involves its interaction with specific molecular targets within biological systems. The compound may modulate various biological processes through its interaction with enzymes and receptors. Notably, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby exerting potential antioxidant effects. This modulation can lead to various therapeutic outcomes in biological systems.
The physical properties of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid include:
Chemical properties include:
The applications of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid span multiple fields:
The seven-membered 1,5-benzodioxepin scaffold is efficiently constructed via ring-closing metathesis (RCM) using Grubbs’ catalysts. This strategy employs bis-allyl ether precursors derived from catechol derivatives, where second-generation Grubbs’ catalysts (e.g., GII: RuCl₂(IMes)(PCy₃)═CHPh) facilitate cyclization at 40–60°C in dichloromethane. The reaction proceeds through a metallacyclobutane intermediate, with ethylene elimination driving equilibrium toward the cyclic product [1] [7]. Yields exceed 80% for unsubstituted derivatives, though sterically hindered systems require higher catalyst loadings (5–10 mol%) [7].
Alternative routes include iodolactonization of unsaturated acids. For example, o-allyloxy cinnamic acids undergo iodocyclization using I₂/CuI, forming benzodioxepinones as precursors to the dihydro scaffold. This method achieves regioselectivity >95% due to directed electrophilic attack [6]. Acid-catalyzed dehydrative cyclization of diols (e.g., 1-(2-hydroxyaryl)-3-chloropropan-2-ol) in toluene at 110°C provides a solvent-dependent yield of 65–75% [1].
Table 1: Ring-Closing Strategies for 1,5-Benzodioxepin Core
Method | Catalyst/Reagent | Temperature | Yield Range | Key Advantage |
---|---|---|---|---|
RCM | Grubbs GII (5 mol%) | 40°C | 80–92% | Functional group tolerance |
Iodolactonization | CuI/I₂, TBHP | 70°C | 60–75% | Regiocontrol via chelation |
Dehydrative Cyclization | p-TsOH | 110°C | 65–75% | No transition metals required |
Regioselective C7-functionalization leverages the scaffold’s inherent electronic bias. Electrophilic aromatic substitution (e.g., bromination) occurs exclusively at C7 due to maximal electron density at this position, confirmed by DFT calculations [2] [6]. Directed ortho-metalation further enhances control: protection of the dioxepin oxygen as a TMS ether enables lithiation at C7 using n-BuLi (−78°C), followed by electrophile quenching (e.g., I₂, B(OMe)₃) with 85–90% regioselectivity [1].
For C7-oxygenation, nitration/hydrolysis sequences are employed. Nitration at C7 (HNO₃/AcOH) yields a nitro derivative reduced to an amine, which undergoes diazotization and hydrolysis to afford the C7-phenol (>70% over three steps) [6].
Table 2: Regioselective Functionalization at Key Positions
Position | Reaction | Reagent | Regioselectivity | Product Utility |
---|---|---|---|---|
C7 | Bromination | Br₂, CH₂Cl₂ | >95% | Suzuki coupling precursor |
C7 | Directed ortho-lithiation | n-BuLi, TMS-protected | 85–90% | Boronic acids for cross-coupling |
C7 | Nitration/hydrolysis | HNO₃/AcOH, then H₂/Pd-C | >70% (3 steps) | Phenol for ether synthesis |
The C7-phenol intermediate undergoes O-alkylation via Williamson ether synthesis to install the acetic acid moiety. Reaction with methyl bromoacetate in acetone, catalyzed by K₂CO₃ (60°C, 8 h), affords the methyl ester in 85–90% yield. Subsequent saponification (NaOH, MeOH/H₂O) provides the target acetic acid derivative quantitatively [6]. Microwave irradiation (100°C, 30 min) accelerates ester formation to 1 h while maintaining yields >88% [1].
Competing reactivity necessitates precise conditions. The dioxepin’s ether oxygens are unreactive toward bromoacetate due to decreased nucleophilicity versus the C7-phenoxide. However, overalkylation occurs with excess alkylating agent or elevated temperatures. Optimal stoichiometry (1.1 eq bromoacetate per phenol) and phase-transfer catalysis (tetrabutylammonium bromide) suppress side products, enhancing purity to >98% [6]. For N-containing analogs (e.g., benzoxazepines), Cs₂CO₃ in DMF improves O- versus N-alkylation selectivity [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: